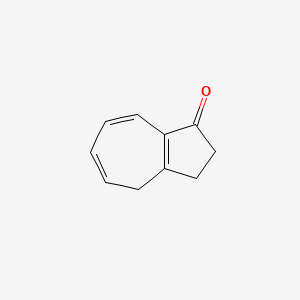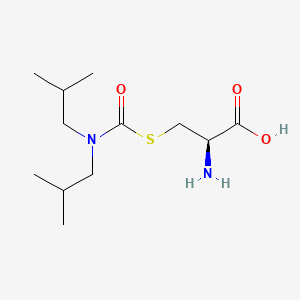
S-(Diisobutylcarbamoyl)cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(Diisobutylcarbamoyl)cysteine: is a synthetic compound derived from cysteine, an amino acid containing a thiol group This compound is characterized by the presence of a diisobutylcarbamoyl group attached to the sulfur atom of cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(Diisobutylcarbamoyl)cysteine typically involves the reaction of cysteine with diisobutylcarbamoyl chloride. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Cysteine+Diisobutylcarbamoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: S-(Diisobutylcarbamoyl)cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the free thiol group.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic reagents can be used to substitute the carbamoyl group.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol group.
Substitution: Various substituted cysteine derivatives.
Applications De Recherche Scientifique
Chemistry: S-(Diisobutylcarbamoyl)cysteine is used in the study of thiol-based reactions and as a model compound for understanding the behavior of cysteine derivatives in various chemical environments.
Biology: In biological research, this compound is used to study protein modification and the role of cysteine residues in protein function. It is also used in the development of cysteine-specific probes and sensors.
Medicine: The compound has potential applications in drug development, particularly in the design of cysteine-targeting therapeutics. It is also used in the study of redox biology and oxidative stress.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of S-(Diisobutylcarbamoyl)cysteine involves its interaction with thiol groups in proteins and other biomolecules. The diisobutylcarbamoyl group can modify cysteine residues, affecting protein structure and function. This modification can influence various cellular pathways, including redox signaling and enzyme activity.
Comparaison Avec Des Composés Similaires
S-(2-Aminoethyl)cysteine: Another cysteine derivative with a different functional group.
N-Acetylcysteine: A well-known cysteine derivative used as a mucolytic agent and antioxidant.
S-Methylcysteine: A naturally occurring cysteine derivative found in certain plants.
Uniqueness: S-(Diisobutylcarbamoyl)cysteine is unique due to the presence of the diisobutylcarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable tool in research for studying cysteine modifications and developing cysteine-targeting therapeutics.
Propriétés
Numéro CAS |
61772-62-1 |
|---|---|
Formule moléculaire |
C12H24N2O3S |
Poids moléculaire |
276.40 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H24N2O3S/c1-8(2)5-14(6-9(3)4)12(17)18-7-10(13)11(15)16/h8-10H,5-7,13H2,1-4H3,(H,15,16)/t10-/m0/s1 |
Clé InChI |
WLTNFDBTUAMOGX-JTQLQIEISA-N |
SMILES isomérique |
CC(C)CN(CC(C)C)C(=O)SC[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)CN(CC(C)C)C(=O)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
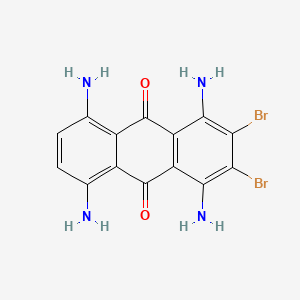
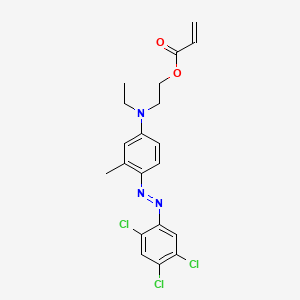
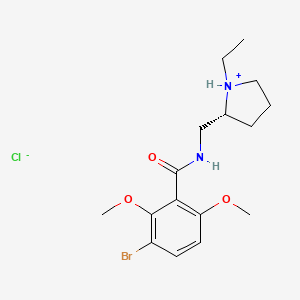
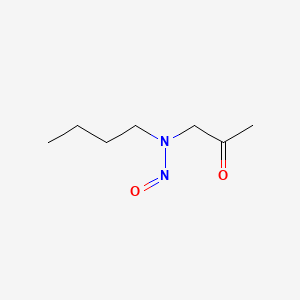

![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

